molecular formula C13H14N6O2S B300353 1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-propanone {4-nitrophenyl}hydrazone

1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-propanone {4-nitrophenyl}hydrazone

Cat. No. B300353
M. Wt: 318.36 g/mol
InChI Key: QMMNBQZZBIAZRS-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-propanone {4-nitrophenyl}hydrazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-propanone {4-nitrophenyl}hydrazone is not fully understood. However, it is believed that the compound interacts with metal ions and forms a complex that emits fluorescence. In addition, it has been suggested that the compound may inhibit certain enzymes and proteins, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-propanone {4-nitrophenyl}hydrazone has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce oxidative stress. Furthermore, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-propanone {4-nitrophenyl}hydrazone in lab experiments include its high sensitivity, selectivity, and stability. However, its limitations include its potential toxicity and the need for specialized equipment and techniques for its synthesis and analysis.

Future Directions

There are several future directions for the research on 1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-propanone {4-nitrophenyl}hydrazone. These include the development of new synthesis methods, the investigation of its potential therapeutic effects in various diseases, and the exploration of its applications in other fields such as environmental monitoring and material science. Furthermore, the development of new fluorescent probes based on this compound could lead to the detection of new metal ions and the improvement of existing detection methods.
In conclusion, 1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-propanone {4-nitrophenyl}hydrazone is a chemical compound with significant potential in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to new discoveries and advancements in various fields.

Synthesis Methods

The synthesis of 1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-propanone {4-nitrophenyl}hydrazone involves the reaction of 4-nitrophenylhydrazine with 1-(3-methylthio-1,2,4-triazin-5-yl)propan-2-one. The reaction is carried out in the presence of a suitable solvent and a catalyst under specific conditions. The resulting compound is then purified using various techniques such as recrystallization, column chromatography, and HPLC.

Scientific Research Applications

1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-propanone {4-nitrophenyl}hydrazone has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. It has also been used as a catalyst in organic synthesis reactions. Furthermore, it has been investigated for its potential use in the treatment of cancer and other diseases.

properties

Product Name

1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-propanone {4-nitrophenyl}hydrazone

Molecular Formula

C13H14N6O2S

Molecular Weight

318.36 g/mol

IUPAC Name

N-[(Z)-1-(3-methylsulfanyl-1,2,4-triazin-5-yl)propylideneamino]-4-nitroaniline

InChI

InChI=1S/C13H14N6O2S/c1-3-11(12-8-14-18-13(15-12)22-2)17-16-9-4-6-10(7-5-9)19(20)21/h4-8,16H,3H2,1-2H3/b17-11-

InChI Key

QMMNBQZZBIAZRS-BOPFTXTBSA-N

Isomeric SMILES

CC/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/C2=CN=NC(=N2)SC

SMILES

CCC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C2=CN=NC(=N2)SC

Canonical SMILES

CCC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C2=CN=NC(=N2)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.